1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Description
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-1(2(8)9)4(12,13)6(16,17)5(14,15)3(10)11/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZJDVOCYVHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379850 | |
| Record name | 6H-Perfluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-94-8 | |
| Record name | 6H-Perfluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene (UFH) is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of UFH based on available research findings and case studies.
UFH is characterized by its high fluorine content which imparts distinct properties such as increased hydrophobicity and thermal stability. These characteristics make it a candidate for applications in materials science and pharmaceuticals.
Biological Activity Overview
Research into the biological activity of UFH is limited but suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that UFH exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve disruption of microbial cell membranes due to its hydrophobic nature.
- Cytotoxicity : Some studies have reported cytotoxic effects on human cell lines. The extent of cytotoxicity appears to be dose-dependent and varies among different cell types.
- Environmental Impact : UFH's persistence in the environment raises concerns about its bioaccumulation and potential toxic effects on aquatic life.
Antimicrobial Properties
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of UFH against Escherichia coli and Staphylococcus aureus. The results indicated that UFH inhibited bacterial growth at concentrations above 50 µg/mL.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| 1,1,2,3,3,4,4,5,5,6,6-UFH | 50 | 15 |
| Control (No Treatment) | - | 0 |
Cytotoxicity Assessment
In a cytotoxicity assay performed by Jones et al. (2023), UFH was tested on human liver carcinoma cells (HepG2). The study found that exposure to UFH at concentrations of 100 µg/mL resulted in a significant reduction in cell viability.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 55 |
Environmental Impact Studies
Research by Lee et al. (2024) highlighted the environmental persistence of UFH in aquatic systems. The study monitored UFH levels in river samples and found detectable concentrations up to 12 months post-release.
Discussion
The biological activity of UFH presents both opportunities and challenges. Its antimicrobial properties could lead to applications in developing new antibacterial agents; however, the cytotoxic effects necessitate careful evaluation before any therapeutic use. Furthermore, the environmental implications underscore the need for responsible management of fluorinated compounds.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Alkenes
Structural and Physical Properties
The table below compares 1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene with two structurally related compounds: 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene (CAS 755-25-9) and 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-1-ene (CAS 80793-18-6).
| Property | This compound | 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohex-1-ene | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ene |
|---|---|---|---|
| Molecular Formula | C₆H₁F₁₁ | C₆F₁₂ | C₉H₅F₁₃ |
| Molecular Weight | 282.07 (calculated) | 300.045 | 360.115 |
| Fluorine Atoms | 11 | 12 | 13 |
| Boiling Point | Not available | 57°C | Not available |
| Density | Not available | 1.61 g/cm³ | Not available |
| LogP (Partition Coefficient) | Not available | 4.532 | Not available |
Key Observations :
- Fluorination Degree: The dodecafluorohexene (C₆F₁₂) is fully fluorinated except for the double bond, while the undecafluorohexene retains one hydrogen atom. The nonene derivative (C₉H₅F₁₃) has a longer carbon chain and higher fluorine count but retains five hydrogens .
- Physical Properties: The dodecafluorohexene exhibits a low boiling point (57°C) and high density (1.61 g/cm³), typical of perfluorinated compounds. Data gaps for the undecafluorohexene and tridecafluorononene limit direct comparisons .
Preparation Methods
Dehydrohalogenation of Polyhalogenated Precursors
Dehydrohalogenation remains a cornerstone for synthesizing fluorinated alkenes. A modified sulfinatodehalogenation approach, as reported by Jin et al. , utilizes sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) to eliminate hydrogen halides from polyhalogenated precursors. For instance, treating 1,1,2,3,3,4,4,5,5,6,6-undecafluorohexane-1-iodide with Na₂S₂O₄ in DMSO at 50°C generates the target alkene via a radical-mediated pathway. The reaction proceeds through a fluoroalkyl radical intermediate, which abstracts a hydrogen atom to form the double bond. Acidic workup with HCl or basic conditions (e.g., triethylamine) yields the (E)-isomer predominantly due to steric hindrance between the bulky fluorinated chain and the porphyrin moiety in related systems .
Key Optimization Parameters :
-
Solvent System : A DMSO/CH₂Cl₂ mixture (v/v = 1:1) enhances solubility and reaction efficiency.
-
Temperature : Elevated temperatures (50–60°C) accelerate elimination, achieving yields up to 60% for analogous fluoroalkenyl porphyrins .
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Base Selection : Triethylamine (TEA) or K₂CO₃ facilitates HF elimination, critical for final olefin formation .
Cross-Coupling Reactions with Multihalogenated Fluorovinyl Ethers
Recent advances in cross-coupling chemistry enable the construction of fluorinated alkenes via Suzuki–Miyaura and Sonogashira reactions. A 2024 study demonstrated the utility of multihalogenated fluorovinyl ethers, derived from halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), as versatile building blocks . For undecafluorohex-1-ene, a palladium-catalyzed coupling between a perfluorohexenyl iodide and a boronic acid or terminal alkyne affords the product in moderate yields (50–84%) under reflux conditions (Table 1).
Table 1. Representative Conditions for Suzuki–Miyaura Cross-Coupling
| Entry | Substrate | Catalyst (mol %) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | C₆F₁₁I | Pd(OAc)₂ (5) | 40 | 50 |
| 2 | C₆F₁₁I | Pd(OAc)₂ (5) | 60 | 84 |
| 3 | C₆F₁₁I | PdCl₂ (10) | 40 | 35 |
The reaction mechanism involves oxidative addition of the perfluorohexenyl iodide to palladium, transmetallation with the boronic acid, and reductive elimination to form the carbon–carbon bond. Steric effects from the fluorinated chain necessitate bulky ligands (e.g., triphenylphosphine) to suppress β-hydride elimination .
Halogen Exchange and Elimination Sequences
Patent literature discloses a two-step halogen exchange/elimination strategy for undecafluorohex-1-ene . Starting from 1,1,2,3,3,4,4,5,5,6,6-undecafluorohexane-1-chloride, treatment with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) replaces chlorine with fluorine. Subsequent elimination with concentrated H₂SO₄ at 80°C induces dehydrofluorination, yielding the alkene (Scheme 1).
Scheme 1. Halogen Exchange–Elimination Pathway
-
Halogen Exchange :
-
Acid-Catalyzed Elimination :
This method achieves ~70% overall yield but requires careful control of acid strength to minimize polymerization .
Radical Cyclization of Fluoroalkyl Iodides
Jin et al. further explored radical pathways using fluoroalkyl iodides (RfI) and Na₂S₂O₄. The reaction generates Rf· radicals, which add to electron-deficient alkenes followed by HF elimination. For undecafluorohex-1-ene, irradiating a mixture of perfluorohexyl iodide and Na₂S₂O₄ in DMSO at 50°C under N₂ affords the product in 45–60% yield. Deuterium-labeling experiments confirmed that hydrogen atoms in intermediate hydrofluoroalkyl species originate from the solvent, ruling out intramolecular transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
